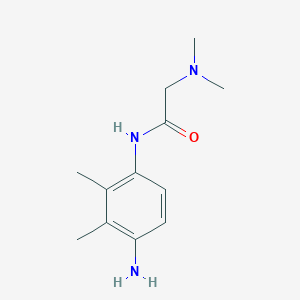![molecular formula C14H10BrN3 B12517129 N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline CAS No. 819858-09-8](/img/structure/B12517129.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their extensive range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by bromination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . The process can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde to form the benzimidazole core.
Bromination: The benzimidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Debrominated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its antimicrobial and anticancer properties . The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure and similar biological activities.
N-[(2H-Benzimidazol-2-ylidene)methyl]aniline: Lacks the bromine atom, resulting in different reactivity and applications.
Benzimidazol-2-ylidene Silver Complexes: Known for their antimicrobial properties.
Uniqueness
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is unique due to the presence of both the benzimidazole core and the bromine atom. This combination enhances its chemical reactivity and broadens its range of applications in various fields .
Eigenschaften
CAS-Nummer |
819858-09-8 |
|---|---|
Molekularformel |
C14H10BrN3 |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)-N-(3-bromophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18) |
InChI-Schlüssel |
YGLBGJNCGNHUJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



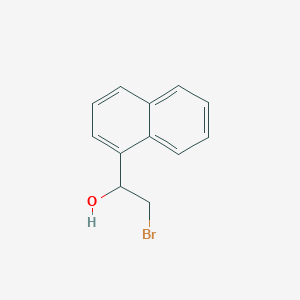

![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
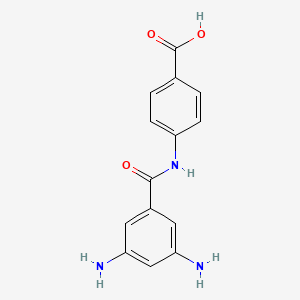
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
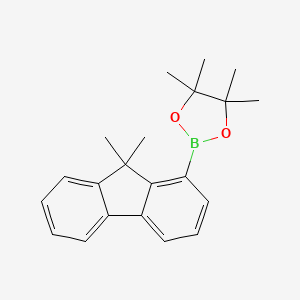
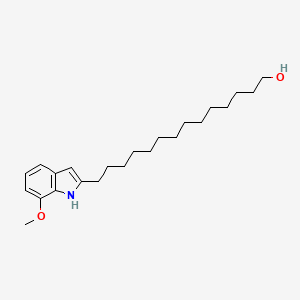
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
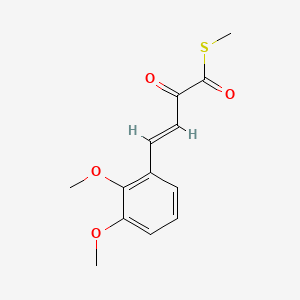
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
